N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound characterized by the presence of a brominated benzodioxole ring and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Condensation: The formation of the hydrazide linkage through a condensation reaction between the brominated benzodioxole and naphthyl amine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzodioxole ring.
Scientific Research Applications
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The brominated benzodioxole ring and the naphthyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A related compound with a similar benzodioxole ring structure.
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-methylfuran-3-carboxamide: Another compound with a brominated benzodioxole ring and a different functional group.
Uniqueness
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the combination of the brominated benzodioxole ring and the naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H16BrN3O3 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H16BrN3O3/c21-17-9-19-18(26-12-27-19)8-15(17)10-23-24-20(25)11-22-16-6-5-13-3-1-2-4-14(13)7-16/h1-10,22H,11-12H2,(H,24,25)/b23-10+ |
InChI Key |
BVMJOSXFKCGPII-AUEPDCJTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
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